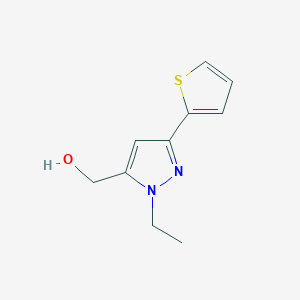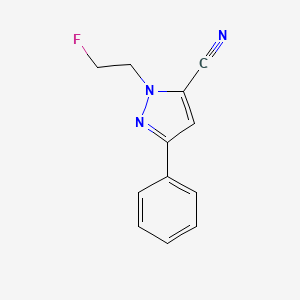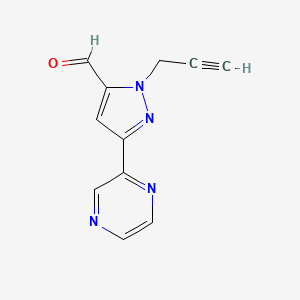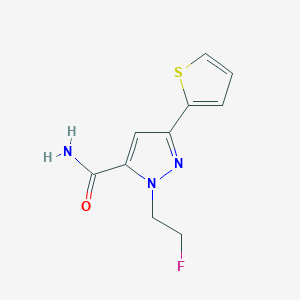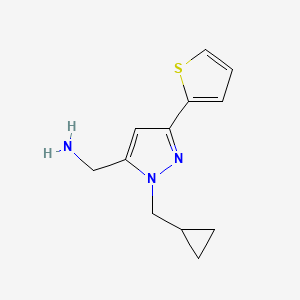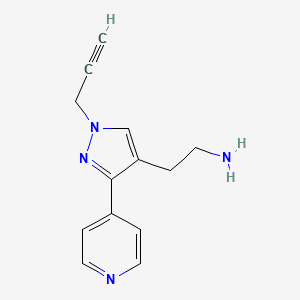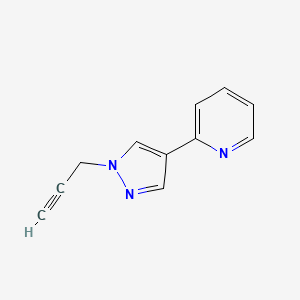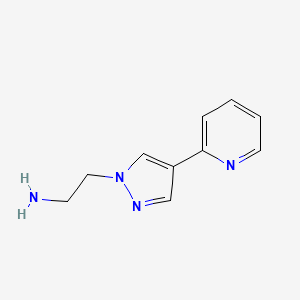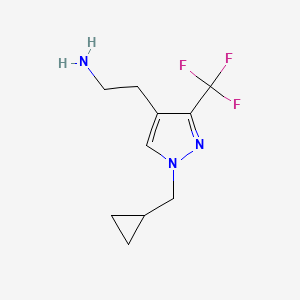
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
描述
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine, commonly known as CPMTFMP, is a compound used in scientific research. It is a cyclic amino acid derivative and is known to have a range of biological activities. CPMTFMP is used in the synthesis of a variety of compounds, and its mechanism of action has been studied in detail.
科学研究应用
CPMTFMP has a range of scientific research applications. It has been used in the synthesis of a variety of compounds, such as 2-amino-3-cyclopropylmethyl-5-trifluoromethylpyrazole (ACPMTFMP), which has been used in the synthesis of novel antifungal agents. CPMTFMP has also been used in the synthesis of a range of peptide-based compounds, such as cyclic peptides, which have potential applications as drugs. Furthermore, CPMTFMP has been used in the synthesis of a range of other compounds, such as cyclic amines and cyclic sulfonamides, which have potential applications in drug discovery.
作用机制
The mechanism of action of CPMTFMP is not yet fully understood. However, it is known to interact with a range of proteins, including enzymes, receptors, and transporters. It is believed to bind to these proteins and modulate their activity. It is also believed to interact with DNA, although the exact mechanism is not yet known.
Biochemical and Physiological Effects
CPMTFMP has a range of biochemical and physiological effects. It has been shown to have antifungal and antiviral activity, as well as antibacterial activity. It has also been shown to have anti-inflammatory and analgesic effects, as well as antioxidant activity. Furthermore, it has been shown to have an inhibitory effect on the growth of cancer cells.
实验室实验的优点和局限性
CPMTFMP has a range of advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. Furthermore, it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, one limitation is that CPMTFMP is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research into CPMTFMP. One potential direction is to explore the potential therapeutic applications of the compound. This could involve studying the effects of CPMTFMP on different diseases and conditions, as well as exploring its potential as a drug. Another potential direction is to explore the mechanism of action of CPMTFMP in more detail. This could involve studying the interactions between CPMTFMP and proteins, as well as its interactions with DNA. Furthermore, further research could be conducted into the synthesis of CPMTFMP, in order to develop more efficient and cost-effective methods of synthesis. Finally, further research could be conducted into the potential toxicological effects of CPMTFMP, in order to assess its safety for use in humans.
属性
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-8(3-4-14)6-16(15-9)5-7-1-2-7/h6-7H,1-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEGHHHQDPQHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




